molecular formula C4H4BrN B1282299 3-bromo-1H-pyrrole CAS No. 87630-40-8

3-bromo-1H-pyrrole

Cat. No. B1282299
CAS RN: 87630-40-8
M. Wt: 145.99 g/mol
InChI Key: ZZHFDFIWLDELCX-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrole is a chemical compound that is part of the pyrrole family, which are heterocyclic aromatic organic compounds. The presence of a bromine atom at the 3-position of the pyrrole ring makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules through various coupling reactions and substitutions.

Synthesis Analysis

The synthesis of 3-bromo-1H-pyrrole derivatives can be achieved through several methods. One approach involves the palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines, which allows for the retention of the bromine atom and forms the 3-bromo-pyrrole structure . Another method includes the use of 3,4-bis(trimethylsilyl)-1H-pyrrole as a building block for unsymmetrically 3,4-disubstituted pyrroles, which can be achieved through stepwise regiospecific halogenation and cross-coupling reactions . Additionally, the synthesis of 1,2,3,5-substituted pyrroles from α-bromoacetophenones and 2-nitroethene-1,1-diamines has been described, providing a simple method for creating a range of substituted pyrroles .

Molecular Structure Analysis

The molecular structure of 3-bromo-1H-pyrrole derivatives can be studied using various spectroscopic techniques and computational methods such as density functional theory (DFT). For instance, the structure of 3-bromo-5-(2,5-difluorophenyl)pyridine was characterized by XRD and DFT, showing good correspondence between experimental and theoretical data . Natural bond orbital (NBO) analysis can be used to determine the most stable molecular structure, and frontier molecular orbital (FMO) analysis can indicate potential bioactivity .

Chemical Reactions Analysis

3-Bromo-1H-pyrrole and its derivatives are versatile intermediates in chemical reactions. They can participate in carbon-carbon coupling reactions, which are crucial in the field of synthetic organic chemistry . The bromine atom in these compounds can act as a reactive site for further functionalization through various coupling reactions, such as Sonogashira and Suzuki cross-coupling . Additionally, the reactivity of these compounds can be explored through molecular electrostatic potential (MEP) mapping, which provides insight into their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-1H-pyrrole derivatives can be influenced by their substitution patterns. For example, the introduction of a pyrrole moiety can significantly increase the selectivity for dopamine D3 receptors, as demonstrated by a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues . The nonlinear optical properties of these compounds can also be computed and are found to be greater than urea due to the conjugation effect . Moreover, some derivatives exhibit antibacterial activity against resistant strains of bacteria, suggesting a mechanism of action different from common antibiotics .

Scientific Research Applications

  • Organocatalytic Synthesis of Pyrroles

    • Application: Pyrrole ring construction has gained attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .
    • Method: Organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view .
    • Results: A vast array of synthetic procedures has been developed .
  • Medicinal Applications of Pyrrole

    • Application: Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
    • Method: The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Results: Many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
  • Pyrrole in Key Medicinal Hetero-aromatics

    • Application: Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . It is considered as a potential source of biologically active compounds that can be found in many natural products .
    • Method: The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Results: Pyrrole containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Pyrrole Synthesis

    • Application: Pyrrole synthesis is a key process in organic chemistry . It is used in the synthesis of N-substituted pyrroles under very mild reaction conditions .
    • Method: Various methods have been developed for the synthesis of pyrroles, including the Paal-Knorr Pyrrole Synthesis, and the use of catalysts such as copper and ruthenium .
    • Results: These methods have resulted in good to excellent yields of N-substituted pyrroles .
  • Pyrrole in Key Medicinal Hetero-aromatics

    • Application: Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . It is considered as a potential source of biologically active compounds that can be found in many natural products .
    • Method: The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Results: Pyrrole containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Pyrrole Synthesis

    • Application: Pyrrole synthesis is a key process in organic chemistry . It is used in the synthesis of N-substituted pyrroles under very mild reaction conditions .
    • Method: Various methods have been developed for the synthesis of pyrroles, including the Paal-Knorr Pyrrole Synthesis, and the use of catalysts such as copper and ruthenium .
    • Results: These methods have resulted in good to excellent yields of N-substituted pyrroles .

Safety And Hazards

Safety data sheets indicate that 3-bromo-1H-pyrrole should be handled with care to avoid contact with skin and eyes . It should be used only in well-ventilated areas and exposure should be avoided .

Future Directions

The synthesis of pyrroles, including 3-bromo-1H-pyrrole, is a hot topic in current research . Future directions may include the development of more efficient and environmentally friendly synthetic methods . Additionally, more research is needed to understand the mechanisms of action of these compounds .

properties

IUPAC Name

3-bromo-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN/c5-4-1-2-6-3-4/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHFDFIWLDELCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10522006
Record name 3-Bromo-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1H-pyrrole

CAS RN

87630-40-8
Record name 3-Bromo-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87630-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
T Fukuda, M Komure, G Onodera, M Kimura, M Iwao - Heterocycles, 2018 - core.ac.uk
A method for the synthesis of 4, 5-disubstituted pyrano [3, 4-b] pyrrol-7-(1H)-ones has been developed in this study. The key reactions involved are the Sonogashira–Hagihara cross-…
Number of citations: 4 core.ac.uk
JH Liu, QC Yang, TCW Mak… - The Journal of Organic …, 2000 - ACS Publications
… pattern of 25b was certified through desilylation with TBAF in THF at 66 C with concomitant deprotection of the p-toluenesulfonyl group, providing the known 3-bromo-1H-pyrrole in 78% …
Number of citations: 129 pubs.acs.org
T Fukuda, S Okutani, M Sumi, K Miyagi, G Onodera… - Heterocycles, 2021 - cir.nii.ac.jp
… The pentacyclic intermediate can be synthesized from methyl 1-(benzensulfonyl)-3-bromo-1H-pyrrole-2-carboxylate via the Suzuki–Miyaura cross-coupling and intramolecular direct …
Number of citations: 1 cir.nii.ac.jp
J Leroy, E Porhiel, A Bondon - Tetrahedron, 2002 - Elsevier
… On the contrary to 3-chloro- 5 or 3-bromo-1H-pyrrole, 6 3-fluoro-1H-pyrrole (2) was unreported in literature. Nevertheless, functionalized N-unsubstituted 3-fluoropyrrole moieties have …
Number of citations: 52 www.sciencedirect.com
AJM Farley, Y Ermolovich, K Calvopiña… - ACS Infectious …, 2021 - ACS Publications
Metallo-β-lactamases (MBLs) can efficiently catalyze the hydrolysis of all classes of β-lactam antibiotics except monobactams. While serine-β-lactamase (SBL) inhibitors (eg, clavulanic …
Number of citations: 19 pubs.acs.org
R Paprocka, L Pazderski, L Mazur… - Molecules, 2022 - mdpi.com
… Thereafter, some natural 1H-pyrrole-2,5-dione derivatives, called aquabamycins, were described as antibacterial agents [7], while 3-bromo-1H-pyrrole-2,5-dione and 3,4-dibromo-1H-…
Number of citations: 9 www.mdpi.com
C Schroif-Grégoire, J Appenzeller, C Debitus… - Tetrahedron, 2015 - Elsevier
… 4.2.2.2. tert-Butyl-4-(3-bromo-1H-pyrrole-5-carbonyl)-1-methyl-3,3a,4,5-tetrahydro-1H-imidazo[4,5-b]pyridin-2(7aH)-ylidenecarbamate (6b) and compound 7 …
Number of citations: 12 www.sciencedirect.com
AB Bornhof, R Xiong, KE Borbas - The Journal of Organic …, 2017 - ACS Publications
Bromoporphyrins were prepared by the metal-mediated self-condensation of brominated 1-formyldipyrromethanes. Depending on the conditions, Mg(II)-2,12-dibromoporphyrin and Mg(…
Number of citations: 2 pubs.acs.org
H Ding, S Zhang, Z Sun, Q Ma, Y Li… - The Journal of Organic …, 2022 - ACS Publications
Using tris(4-bromophenyl)aminium hexachloroantimonate as a “waste-utilized”-type initiator, the aerobic oxidation of the sp 3 C–H bond of proline esters was realized via C–H …
Number of citations: 2 pubs.acs.org
DTY Tang, JE Merit, TA Bedell… - The Journal of organic …, 2021 - ACS Publications
Saxitoxin (STX) is the archetype of a large family (>50) of architecturally distinct, bisguanidinium natural products. Among this collection of isolates, two members, 11-saxitoxinethanoic …
Number of citations: 3 pubs.acs.org

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